molecular formula C9H18ClNO2 B13503629 Methyl 4,4-dimethylpiperidine-2-carboxylate hydrochloride

Methyl 4,4-dimethylpiperidine-2-carboxylate hydrochloride

Cat. No.: B13503629
M. Wt: 207.70 g/mol
InChI Key: VZPUDYDFOJSSCR-UHFFFAOYSA-N
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Description

Methyl 4,4-dimethylpiperidine-2-carboxylate hydrochloride is a piperidine-derived organic compound characterized by a carboxylate ester group at the 2-position and two methyl substituents at the 4-position of the piperidine ring. The hydrochloride salt enhances its stability and solubility in aqueous media, making it suitable for pharmaceutical and synthetic chemistry applications.

Properties

Molecular Formula

C9H18ClNO2

Molecular Weight

207.70 g/mol

IUPAC Name

methyl 4,4-dimethylpiperidine-2-carboxylate;hydrochloride

InChI

InChI=1S/C9H17NO2.ClH/c1-9(2)4-5-10-7(6-9)8(11)12-3;/h7,10H,4-6H2,1-3H3;1H

InChI Key

VZPUDYDFOJSSCR-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNC(C1)C(=O)OC)C.Cl

Origin of Product

United States

Preparation Methods

Starting Material Selection and Initial Oxidation

The synthesis begins with the selection of suitable precursors such as 4-picoline-2-carboxylic acid or 4-methyl-2-picolinic acid , which serve as the foundational aromatic heterocycles. These compounds undergo oxidation to introduce functional groups necessary for subsequent ring construction.

  • Oxidation Procedure:
    • Utilizes phospho-molybdic acid as a catalyst.
    • Hydrogen peroxide (H₂O₂) acts as the oxidizing agent.
    • The reaction is conducted in aqueous media, often with controlled temperature (0–80°C) to optimize oxidation efficiency.
    • The process converts the methyl group on the pyridine ring to a carboxylic acid derivative, forming 4-picoline-2-carboxylic acid oxynitride (or related intermediates).

Research Data:

  • Yield of this oxidation step can reach approximately 92% when optimized with appropriate solvents and reaction conditions, such as recrystallization from petrol ether/ethyl acetate.

Reduction to the Piperidine Ring

The aromatic precursor undergoes catalytic hydrogenation to saturate the ring and introduce the methyl substituents at the 4-position, forming 4,4-dimethylpiperidine-2-carboxylic acid derivatives .

  • Hydrogenation Conditions:
    • Catalysts such as palladium on carbon (Pd/C) are employed.
    • Solvents like methyl alcohol or ethanol facilitate the reaction.
    • Reaction parameters typically include:
      • Temperature: 30–50°C
      • Pressure: 1–3 atm hydrogen
      • Reaction time: 1–20 hours depending on substrate and catalyst loading.

Research Data:

  • For example, dissolving 50 g of the oxynitride in methyl alcohol with 10% Pd/C and hydrogenating at 50°C for 10 hours yields high conversion rates (~78%).

Esterification to Form Methyl 4,4-Dimethylpiperidine-2-carboxylate

Post-reduction, the free acid or intermediate is esterified to produce the methyl ester, Methyl 4,4-dimethylpiperidine-2-carboxylate .

  • Esterification Method:
    • Typically involves reacting the acid with methanol in the presence of an acid catalyst such as sulfur oxychloride or using Fischer esterification conditions.
    • Alternatively, direct esterification can be performed by refluxing the acid with excess methanol under acidic catalysis.

Research Data:

  • Using sulfur oxychloride and dehydrated alcohol results in efficient ester formation with yields around 76–92%, depending on reaction conditions.

Conversion to the Hydrochloride Salt

The final step involves converting the methyl ester into its hydrochloride salt:

  • Salt Formation:
    • The methyl ester is dissolved in a suitable solvent like methyl alcohol or ethanol.
    • Hydrochloric acid (HCl), often in gaseous or aqueous form, is added carefully to protonate the amine group.
    • The mixture is stirred under controlled temperature conditions (0–50°C) to ensure complete salt formation.
    • The precipitated Methyl 4,4-dimethylpiperidine-2-carboxylate hydrochloride is filtered, washed, and recrystallized for purity.

Research Data:

  • The hydrochloride salt can be obtained with yields exceeding 78%, with purity confirmed via melting point and spectral analysis.

Alternative Synthetic Approaches and Optimization

Recent advances include asymmetric synthesis and chiral resolution techniques to obtain enantiomerically pure (2R,4R)-4-methyl-2-piperidinecarboxylic acid derivatives, which can be subsequently esterified and converted into the hydrochloride salt, enhancing pharmacological efficacy.

  • Chiral Resolution:

    • Employs chiral organic acids or chiral catalysts during the reduction or esterification steps.
    • Ensures stereoselectivity, critical for pharmaceutical applications.
  • Cost and Safety Considerations:

    • Use of less toxic reagents like hydrogen gas under controlled conditions.
    • Optimization of reaction times and temperatures to reduce energy consumption and by-product formation.

Summary of Preparation Route

Step Description Reagents & Conditions Yield (%) References
1 Oxidation of pyridine derivative Phospho-molybdic acid, H₂O₂, 0–80°C 92
2 Catalytic hydrogenation Pd/C, methyl alcohol, 30–50°C, 1–20 hrs 78
3 Esterification Methanol, sulfur oxychloride or Fischer method 76–92
4 Hydrochloride salt formation HCl in alcohol, room temp >78

Chemical Reactions Analysis

Types of Chemical Reactions

The compound undergoes reactions typical of esters and piperidine derivatives, including oxidation, reduction, hydrolysis, and substitution.

Oxidation

Oxidation of piperidine derivatives often targets the ring or substituents. For analogs like 4-methylpiperidine-2-carboxylate hydrochloride, oxidation using hydrogen peroxide (H₂O₂) and phospho-molybdic acid converts esters into oxynitride intermediates, which are critical in synthetic pathways .

Reduction

Reduction reactions typically target ester groups or unsaturated bonds. For example, palladium catalysts (e.g., 10% Pd/C) with formic acid amine reduce esters to alcohols or piperidine derivatives under controlled conditions .

Hydrolysis

The ester group is susceptible to hydrolysis under acidic or basic conditions. In related syntheses, hydrochloric acid (HCl) promotes hydrolysis, yielding carboxylic acids . Acidic conditions are favored due to the compound’s hydrochloride salt form, which stabilizes the reaction environment.

Substitution

Nucleophilic substitution reactions may occur at the ester oxygen or piperidine nitrogen. p-Toluenesulfonic acid (PTSA) and sulfuric acid are used as catalysts in acid-mediated reactions, facilitating functional group transformations .

Reaction Conditions and Reagents

Reaction Type Reagents/Conditions Outcome
Oxidation H₂O₂, phospho-molybdic acid, 70–80°COxynitride intermediate
Reduction Pd/C, formic acid amine, 50°CAlcohol/piperidine derivatives
Hydrolysis HCl, aqueous solution, heatCarboxylic acid
Substitution PTSA, sulfuric acid, 55–70°CFunctional group exchange

Oxidation Pathways

Oxidation of the ester group yields oxynitride intermediates, which are precursors for further transformations. For example, in the synthesis of 4-methylpiperidine-2-carboxylate hydrochloride, oxidation with H₂O₂ and phospho-molybdic acid forms a reactive intermediate that undergoes subsequent reduction .

Reduction Mechanisms

Reduction of the ester group converts the carbonyl (C=O) into an alcohol (C-OH). Palladium catalysts facilitate this transformation, as seen in the reduction of oxynitrides to piperidine derivatives .

Hydrolysis Products

Under acidic hydrolysis, the ester group hydrolyzes to form a carboxylic acid. For instance, HCl-mediated hydrolysis of esters in related syntheses generates carboxylic acids, which can further react with bases to form salts .

Comparison of Reaction Types

Reaction Key Features Use Case
Oxidation Forms reactive intermediatesSynthesis of complex derivatives
Reduction Converts esters to alcohols/piperidinesFunctional group modification
Hydrolysis Generates carboxylic acidsDeprotection of esters
Substitution Facilitates functional group exchangeTailoring reactivity

Scientific Research Applications

Methyl 4,4-dimethylpiperidine-2-carboxylate hydrochloride is a piperidine derivative with applications in various scientific research fields . Piperidines, in general, are important synthetic fragments in drug design within the pharmaceutical industry .

Scientific Research Applications

This compound is used in:

  • Chemistry It serves as a building block for synthesizing complex organic molecules.
  • Biology It is used in the study of enzyme-substrate interactions and as a precursor for biologically active molecules.
  • Medicine It is involved in the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological disorders.
  • Industry It is used in the production of agrochemicals, polymers, and specialty chemicals.

4,5-Dimethylpiperidine-2-carboxylic acid hydrochloride functions as an enzyme inhibitor or modulator, which allows the compound to bind to active sites on enzymes and change their activity, thus influencing biochemical pathways. For example, it can interact with cholinesterase enzymes, which are critical in treating neurodegenerative diseases like Alzheimer's by preventing acetylcholine breakdown.

Anticancer Properties

Piperidine derivatives, including 4,5-Dimethylpiperidine-2-carboxylic acid hydrochloride, have demonstrated anticancer activity. Compounds with similar structures have shown cytotoxic effects against various cancer cell lines and can induce apoptosis more effectively than traditional chemotherapeutics like bleomycin.

Neuroprotective Effects

This compound has been explored for potential neuroprotective effects and may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in acetylcholine degradation. By inhibiting these enzymes, the compound may help maintain higher levels of acetylcholine in the brain, potentially benefiting conditions like Alzheimer's disease.

Enzyme Inhibition Studies

Studies have evaluated the inhibitory effects of piperidine derivatives on AChE and BuChE, with results showing that compounds with a piperidine moiety significantly inhibit both enzymes, suggesting their potential as therapeutic agents for cholinergic deficits associated with Alzheimer's disease. The studies also highlighted the importance of structural modifications in enhancing biological activity.

Anticancer Activity Assessment

Mechanism of Action

The mechanism of action of Methyl 4,4-dimethylpiperidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Its ester group allows it to participate in esterification and hydrolysis reactions, which are crucial in many biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key compounds for comparison include:

4-(Diphenylmethoxy)piperidine Hydrochloride

  • Structural Differences : Unlike methyl 4,4-dimethylpiperidine-2-carboxylate hydrochloride, this compound features a diphenylmethoxy group at the 4-position of the piperidine ring and lacks ester or additional methyl substituents.
  • Physicochemical Properties :
    • Molecular weight: 303.83 g/mol (vs. unprovided data for the target compound) .
    • Solubility: Hydrochloride form likely improves aqueous solubility, similar to the target compound .
  • Regulatory Status : Classified as hazardous under Chinese regulations (GB/T 16483-2008) due to acute toxicity, though specific data (e.g., LD50) are unavailable .

Yohimbine Hydrochloride

  • Structural Differences : A complex indole alkaloid with a piperidine ring, yohimbine hydrochloride includes a yohimban skeleton and a carboxylic acid methyl ester group .
  • Pharmacological Action : Yohimbine is a well-documented α2-adrenergic receptor antagonist, whereas the biological activity of this compound remains uncharacterized in the evidence .

Famotidine Hydrochloride

  • Functional Comparison : Famotidine, a histamine H2-receptor antagonist, shares the hydrochloride salt form for enhanced bioavailability but differs structurally (guanidine-thiazole core vs. piperidine-ester) .
  • Dissolution Kinetics : Famotidine hydrochloride follows first-order dissolution kinetics in vitro, a property that may be relevant to compare with the target compound’s formulation behavior .

Authoritative Sources for Further Research

To address evidence limitations, prioritize the following resources:

  • PubChem/Chemsrc : For structural analogs and bioactivity data.
  • OECD Screening Information Datasets : For environmental and toxicological profiles.
  • NLM PubMed : For pharmacological studies on piperidine derivatives.

Biological Activity

Methyl 4,4-dimethylpiperidine-2-carboxylate hydrochloride is a chemical compound that has garnered attention in biological research due to its potential applications in enzyme inhibition and receptor binding. This article presents a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound is characterized by its piperidine ring structure, which features two methyl groups at the 4-position and a carboxylate group at the 2-position. The molecular formula is C9H18ClNO2C_9H_{18}ClNO_2, and it exists as a hydrochloride salt, enhancing its solubility in water, which is advantageous for biological assays.

The biological activity of this compound primarily involves its interaction with specific molecular targets. It can bind to various enzymes and receptors, modulating their activity and influencing cellular pathways. This mechanism is crucial for its potential use in therapeutic applications.

Enzyme Inhibition

This compound has been studied for its enzyme inhibitory properties. Compounds with similar piperidine structures have shown significant activity against various enzymes, suggesting that this compound may also possess similar capabilities. For instance, studies indicate that it can act on neurotransmitter receptors, particularly dopamine and serotonin receptors.

Receptor Binding

The compound's structural features suggest potential interactions with biological receptors. Research indicates that it may influence receptor activity related to neurotransmission and metabolic processes. Further studies are needed to elucidate the specific binding affinities and effects on receptor signaling pathways.

Case Studies

  • Inhibition of Neurotransmitter Receptors : A study demonstrated that derivatives of piperidine compounds could effectively inhibit dopamine receptors, leading to altered neurotransmission dynamics. This suggests that this compound may exhibit similar effects.
  • Antitumor Activity : In related research involving piperidine derivatives, compounds were tested for their growth inhibitory effects against tumor cell lines using the MTT assay. Results showed promising antitumor activity, indicating that this compound could be explored further in cancer therapeutics .
  • Antimicrobial Properties : Similar compounds have exhibited antimicrobial activities against various pathogens. While specific data on this compound is limited, its structural analogs suggest potential efficacy against bacterial strains .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeReference
Piperidine Derivative ADopamine Receptor Inhibition
Piperidine Derivative BAntitumor Activity
Piperidine Derivative CAntimicrobial Activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4,4-dimethylpiperidine-2-carboxylate hydrochloride, and how can intermediates be characterized?

  • Methodological Answer : Synthesis typically involves alkylation of piperidine derivatives followed by esterification and hydrochlorination. Key intermediates include 4,4-dimethylpiperidine-2-carboxylic acid, which can be characterized via 1H^1H-NMR (to confirm methyl group integration at δ 1.2–1.4 ppm) and LC-MS (to verify molecular ion peaks at m/z 215.2 [M+H]+^+ for the free base). Final product purity is validated using HPLC with a C18 column (95:5 water:acetonitrile, 0.1% TFA) .

Q. How can researchers confirm the structural integrity of this compound using crystallography?

  • Methodological Answer : Single-crystal X-ray diffraction (SXRD) with SHELX software is ideal for resolving stereochemistry and hydrogen bonding patterns. For example, the hydrochloride salt’s crystal lattice often shows Cl^- ions hydrogen-bonded to the piperidine N–H group (distance ~1.8–2.0 Å). SHELXL refinement parameters (e.g., R1 < 0.05) ensure high accuracy .

Q. What safety protocols are critical during handling and storage?

  • Methodological Answer : Store at –20°C in airtight containers to prevent hygroscopic degradation. Use nitrile gloves and fume hoods during synthesis to avoid skin/eye contact. In case of accidental exposure, rinse with copious water (15 min for eyes) and consult toxicity databases (e.g., PubChem) for emergency guidelines .

Advanced Research Questions

Q. How can researchers resolve racemic mixtures of this compound?

  • Methodological Answer : Chiral resolution via preparative HPLC with a polysaccharide-based column (e.g., Chiralpak IA) using ethanol/hexane (70:30) as mobile phase. Alternatively, enzymatic resolution using lipases (e.g., Candida antarctica) in biphasic systems can yield enantiomeric excess >98% .

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

  • Methodological Answer : Hydrolysis studies (pH 1–14, 37°C) reveal ester group lability in basic conditions (t1/2_{1/2} < 1 hr at pH 12), while the piperidine ring remains intact. Degradation products (e.g., 4,4-dimethylpiperidine-2-carboxylic acid) are identified via LC-MS/MS and quantified using calibration curves (R2^2 > 0.99) .

Q. How can impurities in synthetic batches be profiled and controlled?

  • Methodological Answer : Use EP/Pharmaceutical impurity standards (e.g., methyl ester derivatives) as reference materials. UPLC-PDA at 254 nm detects impurities at 0.1% level. For example, residual 4,4-dimethylpiperidine-2-carboxylic acid (RT 3.2 min) is minimized by optimizing HCl stoichiometry during salt formation .

Q. What computational methods predict the compound’s bioavailability and target interactions?

  • Methodological Answer : Molecular docking (AutoDock Vina) with μ-opioid receptors (PDB ID: 4DKL) suggests moderate binding affinity (ΔG ≈ –7.2 kcal/mol). ADMET predictions (SwissADME) indicate low blood-brain barrier penetration (TPSA = 58 Å2^2) and CYP3A4-mediated metabolism .

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